molecular formula C25H31N3O2 B2928463 2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethylphenyl)acetamide CAS No. 866844-46-4

2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethylphenyl)acetamide

Cat. No. B2928463
CAS RN: 866844-46-4
M. Wt: 405.542
InChI Key: YIYONBUXDUQBIG-UHFFFAOYSA-N
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Description

2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C25H31N3O2 and its molecular weight is 405.542. The purity is usually 95%.
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Scientific Research Applications

Antifungal Agents

A significant application of acetamide derivatives includes their role as broad-spectrum antifungal agents. Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent fungicidal agents against Candida and Aspergillus species. The introduction of gem-dimethyl at the morpholin-2-one core significantly improved plasma stability while maintaining in vitro antifungal activity, highlighting their potential in treating fungal infections (Bardiot et al., 2015).

Complexation Properties

Imidazolyl acetamido p-tert-butylcalix[4]arenes have been synthesized for their complexing properties. Cheriaa et al. (2008) prepared four imidazolyl acetamido p-tert-butylcalix[4]arenes by reacting corresponding methyl ester derivatives with histamine, which showed to be in a cone conformation and exhibited complexation behavior towards monovalent and divalent metal picrates, suggesting their utility in the development of new molecular receptors (Cheriaa et al., 2008).

Cytotoxic and Pharmacological Activities

The exploration of acetamide derivatives extends to their potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. Rani et al. (2016) synthesized a series of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl)ethyl)-2-phenoxyacetamide derivatives. Some compounds in this series showed comparable activities to standard drugs in cytotoxicity and anti-inflammatory, analgesic, and antipyretic effects, indicating their promise as pharmaceutical agents (Rani et al., 2016).

properties

IUPAC Name

2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O2/c1-7-17-8-14-20(15-9-17)26-21(29)16-28-23(30)22(27-25(28,5)6)18-10-12-19(13-11-18)24(2,3)4/h8-15H,7,16H2,1-6H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYONBUXDUQBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=NC2(C)C)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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